5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol
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Overview
Description
5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol is an organic compound that features a phenolic group, a formyl group, and a dimethylsulfamoyl group attached to a benzene ring. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol typically involves the following steps:
Formation of the Dimethylsulfamoyl Group: This can be achieved by reacting 2-aminophenol with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the dimethylsulfamoyl-substituted phenol is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 5-(2-N,N-Dimethylsulfamoylphenyl)-2-carboxyphenol.
Reduction: 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxymethylphenol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol involves its interaction with various molecular targets:
Phenolic Group: Can form hydrogen bonds and participate in redox reactions.
Formyl Group: Can act as an electrophile in nucleophilic addition reactions.
Dimethylsulfamoyl Group: Can enhance the solubility and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(N,N-Dimethylsulfamoyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a formyl group.
5-(2-N,N-Dimethylsulfamoylphenyl)-2-methylphenol: Similar but has a methyl group instead of a formyl group.
Uniqueness
5-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol is unique due to the presence of both a formyl group and a dimethylsulfamoyl group on the same aromatic ring, which allows it to participate in a diverse range of chemical reactions and applications.
Properties
IUPAC Name |
2-(4-formyl-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(19,20)15-6-4-3-5-13(15)11-7-8-12(10-17)14(18)9-11/h3-10,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALWXXFCIOSAAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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